molecular formula C16H21FN4O2 B2668083 1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one CAS No. 2379950-01-1

1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one

Cat. No.: B2668083
CAS No.: 2379950-01-1
M. Wt: 320.368
InChI Key: NKHQQOCRJXOMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative is reacted with the pyrrolidin-2-one core.

    Attachment of the Fluoropyrimidine Moiety: This step involves the reaction of the piperidine derivative with a fluoropyrimidine compound, typically under basic conditions to facilitate the nucleophilic substitution.

    Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring can modulate the compound’s binding affinity and specificity. The cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one is unique due to its combination of a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHQQOCRJXOMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.